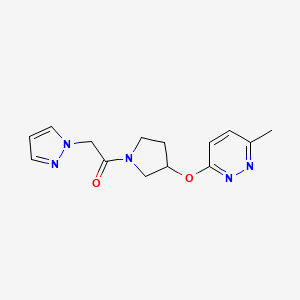
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)butanamide is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by its complex structure, which includes a quinazoline core, a bromine atom, and a pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)butanamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic conditions.
Attachment of the Pyridine Moiety: The pyridine moiety can be introduced via a nucleophilic substitution reaction using pyridine-2-carboxaldehyde and a suitable base such as sodium hydride.
Formation of the Butanamide Side Chain: The final step involves the coupling of the quinazoline derivative with butanoyl chloride in the presence of a base like triethylamine to form the butanamide side chain.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the quinazoline core or the butanamide side chain.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the quinazoline core or the pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridine-2-carboxaldehyde with sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazoline or butanamide derivatives.
Substitution: Formation of substituted quinazoline or pyridine derivatives.
Aplicaciones Científicas De Investigación
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)butanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that are crucial for cell growth and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
4-(6-chloro-2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)butanamide: Similar structure but with a chlorine atom instead of bromine.
4-(6-fluoro-2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)butanamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)butanamide imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its chloro and fluoro analogs, potentially leading to different biological activities and applications.
Propiedades
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O3/c19-12-6-7-15-14(10-12)17(25)23(18(26)22-15)9-3-5-16(24)21-11-13-4-1-2-8-20-13/h1-2,4,6-8,10H,3,5,9,11H2,(H,21,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKCYRNFVFHZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2716172.png)


![N-[(4-methoxyphenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2716177.png)

![5-{[(Tert-butoxy)carbonyl]amino}pyridine-2-sulfinicacid](/img/structure/B2716179.png)
![2-(4-methoxyphenyl)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2716182.png)

![4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2716184.png)


![2-Amino-3-[benzyl(methyl)amino]propanoic acid](/img/structure/B2716188.png)


